3-Picolyl isothiocyanate hydrobromide

Description

BenchChem offers high-quality 3-Picolyl isothiocyanate hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Picolyl isothiocyanate hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

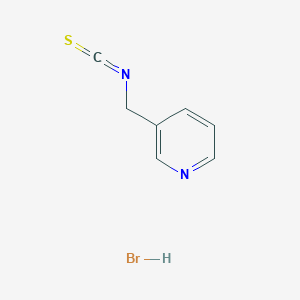

3-(isothiocyanatomethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDYQDNWXOQSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C=S.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375149 |

Source

|

| Record name | 3-Picolyl isothiocyanate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147342-57-2 |

Source

|

| Record name | 3-Picolyl isothiocyanate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis of 3-Picolyl isothiocyanate hydrobromide (NMR, IR)

Technical Guide for Structural Validation & Quality Control

Executive Summary

3-Picolyl isothiocyanate hydrobromide (CAS: 147342-57-2) serves as a critical electrophilic building block in the synthesis of thiourea-based peptidomimetics and heterocyclic drug candidates. Its structural integrity hinges on two distinct features: the reactive isothiocyanate (

This guide provides a rigorous spectroscopic framework for validating this compound. Unlike neutral organic molecules, the hydrobromide salt requires specific solvent protocols and interpretation strategies to account for ionic effects on chemical shifts and vibrational modes.

Part 1: Molecular Architecture & Assignment Logic

To accurately interpret spectral data, we must first define the atom numbering and electronic environment. The molecule consists of a 3-substituted pyridinium ring linked via a methylene bridge to an isothiocyanate group.

Structural Visualization

The following diagram outlines the connectivity and atom labels used throughout this guide for spectral assignment.

Figure 1: Connectivity map of 3-Picolyl isothiocyanate hydrobromide. Note the protonation site at N1.

Part 2: Infrared Spectroscopy (IR)

The Functional Diagnostic

IR is the primary "Go/No-Go" test for this compound. The isothiocyanate group possesses a dipole moment and bond order that results in a unique, high-intensity absorption band that is virtually unmistakable.

Critical Spectral Features

| Functional Group | Wavenumber ( | Intensity | Mode Assignment |

| 2050 – 2200 | Very Strong | Asymmetric stretching (Diagnostic) | |

| Pyridinium ( | 1600 – 1640 | Medium | Ring stretching (shifted vs. free base) |

| 2500 – 3000 | Broad | Ammonium/Pyridinium N-H stretch | |

| Aromatic | 3000 – 3100 | Weak | C-H stretching |

| Counter-ion | ~500 – 700 | Weak | Lattice modes (KBr specific) |

Technical Insight: The Salt Effect

In the free base (3-picolyl isothiocyanate), the pyridine ring stretch appears near

Experimental Protocol (ATR-FTIR)

-

Preparation: Ensure the crystal stage (Diamond/ZnSe) is clean using isopropanol.

-

Background: Collect a 32-scan background spectrum of the ambient air.

-

Sampling: Place ~5 mg of the solid hydrobromide salt onto the crystal.

-

Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid salts to reduce scattering).

-

Acquisition: Scan from

(resolution -

Validation: Verify the presence of the dominant peak at

. Absence suggests hydrolysis to the amine or decomposition.

Part 3: Nuclear Magnetic Resonance (NMR)

The Structural Confirmation

NMR analysis of this salt requires careful solvent selection. The ionic lattice is insoluble in non-polar solvents (

Recommendation: Use DMSO-d6 .

-

Why? It dissolves the salt readily and, unlike

, allows observation of the exchangeable

NMR Analysis (400 MHz, DMSO-d6)

The protonation of the pyridine ring causes a significant downfield shift (deshielding) of all ring protons compared to the free base.[1]

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH | 10.0 – 12.0 | Broad Singlet | - | Exchangeable pyridinium proton (visible in dry DMSO). |

| H-2 | 8.80 – 9.10 | Singlet (s) | - | Most deshielded; adjacent to |

| H-6 | 8.70 – 8.90 | Doublet (d) | Ortho to | |

| H-4 | 8.30 – 8.50 | Doublet (d) | Para to | |

| H-5 | 7.90 – 8.10 | DD / Multiplet | Meta to | |

| H-7 | 5.00 – 5.20 | Singlet (s) | - | Methylene bridge. Deshielded by both the aromatic ring and the electronegative NCS group. |

NMR Analysis (100 MHz, DMSO-d6)

A common pitfall in isothiocyanate analysis is the "missing" carbon signal. The central carbon of the

-

The "Silent" Carbon: The NCS carbon signal (

) is often broad and weak. To visualize it, you must modify the pulse sequence (see protocol below).

| Carbon | Shift ( | Assignment |

| C-2, C-6 | 140 – 148 | |

| C-4 | 135 – 142 | |

| C-9 (NCS) | 130 – 145 | Isothiocyanate carbon. Broad, weak intensity. |

| C-3 | 130 – 135 | Quaternary ipso-carbon. |

| C-5 | 125 – 128 | |

| C-7 | 45 – 48 | Methylene bridge. |

Advanced NMR Protocol for Salts

-

Solvent: Dissolve ~10 mg in 0.6 mL DMSO-

. -

Shimming: Salts increase ionic strength, affecting the probe tuning. Perform automatic matching/tuning (ATM) followed by gradient shimming.

-

Acquisition Parameters (Critical step):

-

Pulse Angle:

(instead of -

Relaxation Delay (

): Increase to 2–3 seconds (standard is often 1s). This allows the quaternary NCS carbon to relax and be detected. -

Scans: Minimum 1024 scans are recommended to resolve the weak NCS signal.

-

Part 4: Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for analyzing this compound, ensuring data integrity from synthesis to release.

Figure 2: Step-by-step analytical workflow for validating isothiocyanate salts.

Part 5: References

-

Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in

NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Explains the relaxation dynamics causing the weak NCS carbon signal. -

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Pyridine and Isothiocyanate characteristic shifts).

-

Sigma-Aldrich (Merck). "IR Spectrum Table & Chart." (General reference for Isothiocyanate IR bands at 2000-2200 cm⁻¹).

-

Katcka, M. & Urbanski, T. (1968).[2] "NMR Spectra of Pyridine, Picolines and Hydrochlorides." Bulletin de l'Académie Polonaise des Sciences. (Foundational data on the downfield shift of pyridine protons upon salt formation).

Sources

Crystal structure of 3-Picolyl isothiocyanate hydrobromide

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Picolyl Isothiocyanate Hydrobromide

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide outlines a comprehensive methodology for the synthesis, crystallization, and structural elucidation of 3-Picolyl isothiocyanate hydrobromide. Isothiocyanates are a class of compounds with significant interest in drug development due to their diverse biological activities. Understanding the three-dimensional atomic arrangement of 3-Picolyl isothiocyanate hydrobromide through single-crystal X-ray diffraction is paramount for advancing structure-activity relationship (SAR) studies and rational drug design.[1][2][3] This document provides detailed, field-proven protocols and explains the causality behind experimental choices, serving as a roadmap for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of 3-Picolyl Isothiocyanate Hydrobromide in Drug Discovery

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are widely recognized for their potential as therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[4] 3-Picolyl isothiocyanate, a pyridine-containing ITC, and its hydrobromide salt, are of particular interest due to the introduction of a pyridinium moiety, which can influence solubility, membrane permeability, and intermolecular interactions.

The determination of the precise three-dimensional structure of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development.[5][6] Knowledge of the crystal structure provides invaluable insights into:

-

Molecular Conformation: The exact spatial arrangement of the atoms.

-

Intermolecular Interactions: Identification of hydrogen bonds, and other non-covalent interactions that govern crystal packing.

-

Solid-State Properties: Influencing stability, solubility, and bioavailability.[5]

This guide provides a prospective yet detailed framework for determining the crystal structure of 3-Picolyl isothiocyanate hydrobromide, a compound for which the crystal structure is not yet publicly available.

Synthesis and Purification of 3-Picolyl Isothiocyanate Hydrobromide

A common and effective method for the synthesis of isothiocyanates from primary amines involves the formation of a dithiocarbamate intermediate, followed by desulfurization.[4][7][8]

Synthetic Protocol

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-picolylamine (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et3N) (2.2 equivalents) to the solution.

-

Slowly add carbon disulfide (CS2) (1.2 equivalents) dropwise. The reaction is typically exothermic.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt is usually observed.

Step 2: Desulfurization to form 3-Picolyl Isothiocyanate

-

To the stirred dithiocarbamate salt solution, add a desulfurizing agent such as di-tert-butyl dicarbonate (Boc2O) or p-toluenesulfonyl chloride.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Formation of the Hydrobromide Salt

-

After completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-picolyl isothiocyanate.

-

Purify the crude product by column chromatography.

-

Dissolve the purified 3-picolyl isothiocyanate in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of hydrobromic acid (HBr) in the same solvent dropwise with stirring.

-

The 3-Picolyl isothiocyanate hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining high-quality single crystals is often the most challenging step in structure determination.[9] The following methods are proposed for the crystallization of 3-Picolyl isothiocyanate hydrobromide.

Crystallization Protocol

Method 1: Slow Evaporation [10]

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture such as ethanol/water) at room temperature.

-

Filter the solution through a syringe filter into a clean vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion [10]

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., methanol) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether or hexane).

-

The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

Method 3: Cooling Crystallization [10]

-

Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule.[11][12][13][14]

Experimental Workflow

The general workflow for SC-XRD is as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[15]

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Crystal Structure and Intermolecular Interactions

While the actual crystal structure is yet to be determined, we can hypothesize the key intermolecular interactions based on the molecular structure of 3-Picolyl isothiocyanate hydrobromide. The protonated pyridinium nitrogen and the bromide anion are expected to be key players in forming a robust hydrogen-bonding network.[16][17][18][19]

Caption: Hypothetical Hydrogen Bonding in 3-Picolyl Isothiocyanate Hydrobromide.

The pyridinium N-H group is a strong hydrogen bond donor and is expected to form a strong N-H···Br⁻ hydrogen bond with the bromide anion. Additionally, weaker C-H···Br⁻ and C-H···S interactions may also be present, contributing to the overall crystal packing.

Anticipated Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction study.

| Parameter | Anticipated Value/Information |

| Chemical Formula | C7H7BrN2S |

| Formula Weight | 231.11 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, Pna2₁) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume | V (ų) |

| Z (Formula units/cell) | To be determined |

| Calculated Density | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| F(000) | To be determined |

| Crystal Size | (e.g., 0.20 x 0.15 x 0.10) mm |

| Theta range for data collection | (e.g., 2.0 to 28.0)° |

| Reflections collected | Total number of reflections |

| Independent reflections | Number of unique reflections [R(int)] |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | S |

Implications for Drug Development

The successful determination of the crystal structure of 3-Picolyl isothiocyanate hydrobromide will have significant implications for its development as a potential drug candidate:

-

Structure-Activity Relationship (SAR) Studies: The precise molecular conformation will provide a structural basis for understanding its biological activity.

-

Rational Drug Design: The crystal structure will serve as a template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[1][2]

-

Polymorph Screening: The determined crystal structure will be the starting point for identifying and characterizing different polymorphic forms, which is crucial for pharmaceutical development.[5]

-

Formulation Development: Knowledge of the solid-state structure will aid in the development of stable and effective drug formulations.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, crystallization, and structural elucidation of 3-Picolyl isothiocyanate hydrobromide. While the crystal structure is not yet known, the detailed protocols and rationale presented herein offer a clear path forward for researchers. The determination of this crystal structure will undoubtedly provide critical insights for the advancement of this compound and the broader class of isothiocyanates in the field of drug discovery and development.

References

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

-

IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]

-

PMC. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations. [Link]

-

IUCr. Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium. [Link]

-

OMICS International. The Role of Crystallography in Drug Development. [Link]

-

PubMed. Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium. [Link]

-

Profolus. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

MDPI. Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. [Link]

-

ResearchGate. The Role of Crystallography in Drug Design. [Link]

-

ePrints Soton. Advanced crystallisation methods for small organic molecules. [Link]

-

Wiley Online Library. Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

University of Florida. Crystal Growing Tips » The Center for Xray Crystallography ». [Link]

-

PMC. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

-

UCT Science. SOP: CRYSTALLIZATION. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction?. [Link]

-

Excillum. High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

-

ChemRxiv. Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

Wiley Online Library. One‐Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. [Link]

-

MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. migrationletters.com [migrationletters.com]

- 3. omicsonline.org [omicsonline.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

The Chemical Genealogy and Synthesis of 3-Picolyl Isothiocyanate: A Technical Monograph

Executive Summary

3-Picolyl isothiocyanate (3-PITC), also designated as 3-pyridylmethyl isothiocyanate , is a heterocyclic electrophile of significant interest in medicinal chemistry and chemical biology. Distinct from its analog 3-pyridyl isothiocyanate (where the isothiocyanate group is directly attached to the aromatic ring), 3-PITC features a methylene bridge that alters its reactivity profile and lipophilicity.

Historically synthesized via hazardous thiophosgene routes, 3-PITC has evolved into a target for "green" chemical synthesis due to its emerging role as a hydrogen sulfide (H₂S) donor and a pharmacophore in cancer chemoprevention. This guide outlines the chemical identity, historical synthetic evolution, and a validated modern protocol for the synthesis of 3-PITC, designed for researchers requiring high-purity material for biological evaluation.

Part 1: Chemical Identity & Significance

Chemical Profile[1][2]

-

IUPAC Name: 3-(Isothiocyanatomethyl)pyridine[1]

-

Molecular Formula: C₇H₆N₂S[1]

-

Molecular Weight: 150.20 g/mol [1]

-

Physical State: Pale yellow to orange oil (Free base); Crystalline solid (Hydrobromide salt).

-

Solubility: Soluble in DCM, Chloroform, DMSO, Ethanol; sparingly soluble in water.

Structural Distinction

It is critical to distinguish 3-PITC from 3-pyridyl isothiocyanate (CAS 17452-27-6) . The methylene bridge in 3-PITC provides rotational freedom and interrupts the conjugation between the pyridine ring and the isothiocyanate (

| Feature | 3-Picolyl Isothiocyanate (3-PITC) | 3-Pyridyl Isothiocyanate |

| Structure | Pyridine–CH₂–NCS | Pyridine–NCS |

| Linker | Methylene (–CH₂–) | None (Direct bond) |

| Reactivity | Moderate (Stable intermediate) | High (Rapid hydrolysis) |

| Primary Use | H₂S Donor, Heterocycle Synthesis | Immediate Electrophile |

Part 2: Historical Discovery & Synthetic Evolution

The discovery of 3-PITC tracks with the broader exploration of isothiocyanates in the mid-20th century, initially driven by the search for agricultural fungicides and later for cancer chemopreventive agents (inspired by sulforaphane).

Timeline of Synthetic Methodologies

-

1950s - 1970s: The Thiophosgene Era

-

Method: Reaction of 3-picolylamine with thiophosgene (

) in a biphasic system (Schotten-Baumann conditions). -

Context: Thiophosgene was the standard reagent for converting amines to isothiocyanates. While effective, the extreme toxicity of

limited scale-up and required stringent safety protocols. -

Status: Historically significant but largely abandoned in modern medicinal chemistry labs due to safety concerns.

-

-

1980s - 1990s: The Dithiocarbamate/DCC Era

-

Method: Reaction of amine with carbon disulfide (

) and dicyclohexylcarbodiimide (DCC). -

Context: An attempt to avoid thiophosgene. However, the formation of difficult-to-remove dicyclohexylurea (DCU) byproducts complicated purification, often requiring chromatography which lowered yields for liquid isothiocyanates like 3-PITC.

-

-

2000s - Present: The "Green" Desulfurization Era

-

Method:

combined with aqueous-compatible desulfurizing agents such as Cyanuric Chloride (TCT) , Boc Anhydride ( -

Context: Driven by Green Chemistry principles. These methods allow for one-pot synthesis under mild conditions (often aqueous/organic biphasic), avoiding toxic gases and complex purification. The TCT method is currently considered the "Gold Standard" for pyridyl derivatives due to its compatibility with the basic pyridine nitrogen.

-

Part 3: Technical Synthesis Guide

Mechanistic Pathway (Modern Route)

The modern synthesis relies on the in situ formation of a dithiocarbamate salt, followed by desulfurization. The pyridine nitrogen does not interfere if the pH is managed correctly.

Caption: Mechanism of 3-PITC synthesis via TCT-mediated desulfurization of dithiocarbamate.

Protocol A: The Modern "Gold Standard" (Recommended)

Method: One-pot desulfurization using Cyanuric Chloride (TCT). Rationale: High yield, avoids thiophosgene, simple workup, compatible with pyridine ring.

Reagents:

-

3-Picolylamine (1.0 equiv)

-

Carbon Disulfide (

) (1.2 equiv) - Caution: Flammable/Toxic -

Triethylamine (

) (2.0 equiv) -

Cyanuric Chloride (TCT) (0.35 equiv)

-

Solvent: Dichloromethane (DCM) / Water (Biphasic)

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Dissolve 3-picolylamine (10 mmol) and

(20 mmol) in DCM (20 mL). -

Cool to 0°C in an ice bath.

-

Add

(12 mmol) dropwise over 10 minutes. -

Observation: The solution will turn yellow/orange as the dithiocarbamate salt forms. Stir for 1 hour at room temperature.

-

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Add a solution of Cyanuric Chloride (TCT) (3.5 mmol) in DCM (10 mL) dropwise.

-

Critical: Maintain temperature < 5°C to prevent polymerization.

-

Stir for 30 minutes at 0°C, then 1 hour at room temperature.

-

Chemistry: TCT acts as a "sulfur sponge," converting the dithiocarbamate to the isothiocyanate and precipitating cyanuric monothio-derivatives.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove solid byproducts.

-

Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

.

-

-

Purification:

-

Concentrate under reduced pressure (Rotavap).

-

Note: 3-PITC is an oil. If high purity is required, perform flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

-

Yield Expectation: 85-92%.

-

Protocol B: The Historical Benchmark (Thiophosgene)

Method: Biphasic Schotten-Baumann reaction. Rationale: Included for historical completeness and reference for scale-up where TCT cost is prohibitive. Requires extreme safety precautions.

Reagents:

-

3-Picolylamine

-

Thiophosgene (

) -

or

-

Chloroform (

)

Workflow:

-

Preparation: Suspend 3-picolylamine in

. Add aqueous -

Addition: Add thiophosgene (1.1 equiv) slowly to the vigorously stirred mixture at 0°C.

-

Reaction: The amine attacks

, releasing HCl which is immediately neutralized by the aqueous base. -

Isolation: Separate organic layer, dry, and distill.

-

Hazard: Thiophosgene is highly toxic and corrosive. All work must be done in a functioning fume hood with acid gas scrubbing.

Part 4: Analytical Characterization

To validate the synthesis of 3-PITC, the following spectral data should be obtained.

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | Strong, broad peak at 2050–2150 cm⁻¹ (Characteristic |

| ¹H NMR (400 MHz, CDCl₃) | |

| ¹³C NMR | |

| Mass Spectrometry | Molecular ion |

Part 5: Biological Applications & H₂S Release

3-Picolyl isothiocyanate has gained attention as a "slow-release" hydrogen sulfide donor. Unlike sulfide salts (NaHS) which release H₂S instantly (causing toxic spikes), isothiocyanates release H₂S via a cysteine-mediated pathway.

Caption: Mechanism of intracellular H₂S release from 3-PITC mediated by L-Cysteine.

Key Applications:

-

Cardioprotection: H₂S released from 3-PITC activates

channels, protecting cardiomyocytes from ischemia-reperfusion injury. -

Anticancer: Isothiocyanates inhibit Phase I enzymes (Cytochrome P450) and induce Phase II detoxifying enzymes (GST, NQO1).

References

-

Structure-Activity Relationships of Isothiocyanates for H₂S Release. Citi, V., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. Journal of Advanced Research. Note: Validates 3-pyridyl analogs as H₂S donors.

-

One-Pot Synthesis of Pyridyl Isothiocyanates. Li, Z., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. Note: Details the modern dithiocarbamate/FeCl3 and TCT protocols.

-

General Aqueous Synthesis using Cyanuric Chloride. Munnuri, S., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Note: The foundational "Green" protocol adapted for Protocol A.

- Historical Thiophosgene Methods. Jochims, J. C. (1976). Isothiocyanates. In: Organic Functional Group Preparations. Note: Standard reference for classical synthesis (Textbook/Monograph).

-

Safety Data Sheet (SDS) - 3-Picolyl Isothiocyanate. Fisher Scientific / Sigma-Aldrich. Note: Source for physical hazard data (Combustible liquid, Skin corrosive).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3-PICOLYL ISOTHIOCYANATE HYDROBROMIDE CAS#: 36810-90-9 [m.chemicalbook.com]

- 3. 3-PICOLYL ISOTHIOCYANATE HYDROBROMIDE CAS#: 147342-57-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Reattivo di Barritt [scisupplies.eu]

Methodological & Application

Application Note: 3-Picolyl Isothiocyanate Hydrobromide in Cell-Based Assays

Introduction & Mechanism of Action

3-Picolyl isothiocyanate hydrobromide (3-PITC HBr) is a pyridine-based isothiocyanate (ITC) derivative. Structurally, it is a bioisostere of the well-characterized Benzyl Isothiocyanate (BITC), featuring a pyridine ring in place of the benzene ring.[1] This substitution alters the electronic properties and solubility profile while retaining the highly reactive isothiocyanate (-N=C=S) pharmacophore.

Core Mechanisms[3]

-

Irreversible MIF Inhibition: The primary application of aryl-alkyl isothiocyanates is the inhibition of Macrophage Migration Inhibitory Factor (MIF) . The electrophilic ITC group forms a covalent thiourea bond with the N-terminal Proline-1 residue of MIF, abolishing its tautomerase and cytokine activity.

-

ROS Induction & Apoptosis: Like other ITCs, 3-PITC depletes cellular glutathione (GSH) pools and modifies cysteine residues on Keap1, activating the Nrf2 antioxidant response.[1] At higher concentrations, this leads to unresolvable Reactive Oxygen Species (ROS) accumulation and apoptosis.[1]

-

H2S Donation (Secondary): Emerging evidence suggests pyridine-based ITCs can act as slow-releasing hydrogen sulfide (H2S) donors, contributing to vasorelaxation and anti-inflammatory effects, distinct from simple MIF inhibition.[1]

Why Use 3-PITC HBr?

-

Enhanced Solubility: The hydrobromide salt form offers improved initial aqueous compatibility compared to the free base oils of BITC or PEITC.

-

Structural Probe: It serves as a critical tool for Structure-Activity Relationship (SAR) studies, probing how the pyridine nitrogen's electron-withdrawing nature affects the electrophilicity of the ITC group compared to carbocyclic analogs.[1]

Material Preparation & Handling[3]

CRITICAL SAFETY WARNING: Isothiocyanates are potent electrophiles and irritants. Handle in a fume hood. They react rapidly with nucleophiles (amines, thiols).[1]

Stock Solution Preparation[3][4]

-

Solvent: Dissolve 3-PITC HBr in anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid ethanol or buffers containing amines (Tris, Glycine) for stock preparation, as they will react with the ITC group.[1]

-

-

Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C . Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solutions

-

Dilute the DMSO stock directly into pre-warmed culture media immediately prior to use.[1]

-

Maximum DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

-

Serum Interaction: ITCs bind albumin.[1] For precise kinetic studies, use serum-free or low-serum (1%) media.[1] For phenotypic assays, 10% FBS is acceptable but may shift the IC50 to higher values (2-5x).[1]

Key Application: MIF Tautomerase Inhibition Assay

This protocol quantifies the ability of 3-PITC to inhibit the enzymatic activity of MIF. Since MIF's tautomerase site overlaps with its receptor-binding site, this assay is a surrogate for neutralizing MIF's biological activity.[1]

Principle

MIF catalyzes the tautomerization of L-Dopachrome methyl ester (orange) to a colorless indole derivative. Inhibitors prevent this color loss.[1]

Materials

-

Recombinant Human MIF: 100 nM final concentration.[1]

-

Substrate: L-Dopachrome methyl ester (freshly prepared from L-DOPA methyl ester and sodium periodate).

-

Buffer: PBS, pH 7.4, containing 1 mM EDTA (Avoid Tris!).

-

Detection: Absorbance at 475 nm.[1]

Step-by-Step Protocol

-

Substrate Prep: Mix 2.4 mM L-DOPA methyl ester with 4.8 mM Sodium Periodate (1:1 ratio) for 5 minutes at room temperature. Dilute 1:10 in assay buffer immediately before use.

-

Inhibitor Incubation:

-

Add 180 µL of Assay Buffer containing recombinant MIF (100 nM) to a 96-well plate.

-

Add 2 µL of 3-PITC HBr (various concentrations: 0.1 µM – 100 µM).

-

Control: DMSO vehicle only.[1]

-

Incubate for 15 minutes at Room Temperature to allow covalent modification.

-

-

Reaction Initiation: Add 20 µL of the prepared L-Dopachrome substrate .

-

Kinetic Read: Immediately monitor Absorbance at 475 nm every 10 seconds for 2 minutes.

-

Analysis: Calculate the initial velocity (

) of the decrease in OD475. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Expected Result: 3-PITC HBr typically exhibits an IC50 in the low micromolar range (1–10 µM) , comparable to BITC.

Key Application: Cell Viability & ROS Induction

Target Cells: A549 (Lung Cancer) or RAW 264.7 (Macrophage).

Protocol: ROS Detection (DCFDA Assay)

-

Seeding: Plate cells at

cells/well in a black 96-well plate. Incubate overnight. -

Probe Loading: Wash cells with PBS.[1] Incubate with 10 µM H2DCFDA (in serum-free media) for 30 minutes at 37°C.

-

Treatment: Remove probe solution. Add media containing 3-PITC HBr (5, 10, 20 µM) .

-

Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 1, 2, and 4 hours.

-

Note: Include NAC (N-acetylcysteine) (5 mM) pretreatment as a negative control to confirm ROS specificity.

-

Data Visualization: MIF Signaling & ITC Mechanism

The following diagram illustrates how 3-PITC disrupts MIF signaling and induces oxidative stress.

Caption: 3-PITC dual mechanism: blocking MIF-CD74 signaling and depleting GSH to induce apoptosis.[1]

Experimental Workflow Diagram

Caption: Standardized workflow for evaluating 3-PITC HBr bioactivity in cellular models.

Summary of Key Parameters

| Parameter | Specification | Notes |

| Primary Target | MIF Tautomerase Site | Covalent modification of N-terminal Proline. |

| IC50 (Enzymatic) | ~1 - 10 µM | Dependent on pre-incubation time (irreversible inhibitor). |

| Solubility | DMSO (100 mM) | HBr salt improves handling; avoid aqueous stock storage. |

| Stability | Low in amine buffers | Reacts with Tris/Glycine; use Phosphate/HEPES.[1] |

| Key Control | 4-IPP or BITC | Use established MIF inhibitors as positive controls.[1] |

References

-

MIF Inhibition by Isothiocyanates: Ou, L., et al. (2023).[1] "A new class of isothiocyanate-based irreversible inhibitors of Macrophage Migration Inhibitory Factor (MIF)." Journal of Biological Chemistry.

- Context: Establishes the structural basis for ITC-mediated inhibition of MIF via Pro-1 modific

-

General ITC Mechanism: Zhang, Y. (2010).[1] "Allyl isothiocyanate as a cancer chemopreventive phytochemical."[1] Molecular Nutrition & Food Research.

- Context: Reviews the glutathione depletion and ROS induction mechanisms common to the ITC class.

-

MIF Tautomerase Assay Protocol: Swope, M., et al. (1998).[1] "Macrophage migration inhibitory factor interactions with oxidized catecholamines." EMBO Journal.[1]

- Context: The foundational method for the Dopachrome Tautomerase assay used to valid

-

H2S Donor Potential: Citi, V., et al. (2020).[1] "Structure-activity Relationships Study of Isothiocyanates for H2S Releasing Properties: 3-Pyridyl-Isothiocyanate as a New Promising Cardioprotective Agent." Journal of Advanced Research.

- Context: Discusses the 3-pyridyl analog, providing context for the H2S-releasing potential of pyridine-based ITCs.

Sources

Application Note: 3-Picolyl Isothiocyanate Hydrobromide in Drug Discovery

Topic: Use of 3-Picolyl isothiocyanate hydrobromide in drug discovery Content Type: Detailed Application Note and Protocol Guide

Dual Utility: Versatile Synthetic Scaffold & Bioactive H₂S Donor

Executive Summary

3-Picolyl isothiocyanate hydrobromide (CAS: 147342-57-2) is a specialized pyridine-based electrophile. Unlike generic isothiocyanates (ITCs), this compound serves a dual function in modern drug discovery. Primarily, it acts as a robust synthetic building block for generating thiourea-based peptidomimetics and heterocyclic scaffolds. Secondarily, recent pharmacological validation identifies the 3-picolyl ITC motif as a slow-releasing hydrogen sulfide (H₂S) donor , offering therapeutic potential in cardioprotection and anti-inflammatory pathways via "smart" cysteine-triggered release mechanisms.

This guide provides validated protocols for handling the hydrobromide salt, performing in situ neutralization for synthesis, and assaying H₂S release kinetics.

Chemical Profile & Stability

The hydrobromide salt form is preferred over the free base liquid due to enhanced stability and reduced volatility. The protonation of the pyridine nitrogen prevents polymerization and degradation common to liquid ITCs.

| Property | Specification |

| Compound Name | 3-Picolyl isothiocyanate hydrobromide |

| Synonyms | 3-(Isothiocyanatomethyl)pyridine HBr; 3-Pyridylmethyl isothiocyanate HBr |

| CAS Number | 147342-57-2 |

| Molecular Formula | C₇H₆N₂S[1][2][3] · HBr |

| Molecular Weight | 231.11 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (partial); Insoluble in non-polar solvents |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

| Handling Hazard | Irritant, Lachrymator (evolves free ITC upon neutralization) |

Application I: Synthetic Building Block (Thiourea Scaffolds)

The isothiocyanate group is a "privileged structure" for reacting with primary and secondary amines to form thioureas . These thiourea derivatives are critical pharmacophores in kinase inhibitors, antivirals, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Critical Consideration: The "Salt" Factor

Because the reagent is an HBr salt, direct addition to an amine without a base scavenger will result in protonation of the nucleophilic amine, stalling the reaction.

-

Incorrect: Amine + ITC·HBr → Low Yield / No Reaction.

-

Correct: Amine + ITC·HBr + Tertiary Amine Base (excess) → High Yield.

Protocol A: Synthesis of N-(3-Picolyl)-N'-Aryl Thioureas

Objective: Coupling 3-picolyl isothiocyanate with an aniline derivative.

Reagents:

-

3-Picolyl isothiocyanate hydrobromide (1.0 equiv)

-

Target Aniline/Amine (1.0 equiv)[1]

-

Triethylamine (Et₃N) or DIPEA (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Picolyl isothiocyanate hydrobromide (1.0 mmol) in anhydrous DCM (5 mL).

-

Neutralization: Add Et₃N (2.5 mmol) dropwise at 0°C.

-

Observation: The suspension will clear as the free base is liberated and HBr is scavenged. The solution may turn slightly yellow.

-

-

Coupling: Add the Target Amine (1.0 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check by TLC (Mobile phase: 5% MeOH in DCM). The ITC spot (high R_f) should disappear.

-

-

Workup:

-

Wash the organic layer with water (2 x 10 mL) to remove triethylammonium bromide salts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visual Workflow: Thiourea Synthesis

Caption: Activation of the hydrobromide salt via base scavenging followed by nucleophilic addition.

Application II: H₂S Donor Systems (Cardioprotection)

Recent studies (Citi et al.) have identified 3-pyridyl isothiocyanates as effective H₂S donors.[4] Unlike rapid donors (e.g., NaHS) that cause toxic spikes, ITCs release H₂S slowly via a cysteine-mediated mechanism, mimicking physiological production.

Mechanism of Action

-

Conjugation: The ITC penetrates the cell and reacts with intracellular L-Cysteine.

-

Cyclization: The resulting dithiocarbamate intermediate undergoes intramolecular cyclization.

-

Release: This cyclization expels the organic amine moiety and releases H₂S and a cyclic byproduct (thiazolidine-2-thione).

Protocol B: In Vitro H₂S Release Assay (Methylene Blue Method)

Objective: Quantify H₂S release from 3-picolyl ITC in the presence of L-Cysteine.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

L-Cysteine (10 mM stock in PBS)

-

3-Picolyl ITC HBr (10 mM stock in DMSO)

-

Methylene Blue Reagent:

-

Solution A: N,N-dimethyl-p-phenylenediamine sulfate (20 mM) in 7.2 M HCl.

-

Solution B: FeCl₃ (30 mM) in 1.2 M HCl.

-

Step-by-Step Procedure:

-

Incubation:

-

In a sealed vial, mix PBS (buffer), L-Cysteine (1 mM final conc.), and 3-Picolyl ITC HBr (100 µM final conc.).

-

Note: Ensure Pyridoxal-5'-phosphate (PLP) is NOT present to rule out enzymatic generation.

-

Incubate at 37°C for defined time points (e.g., 30, 60, 120 min).

-

-

Termination & Derivatization:

-

At each time point, take a 500 µL aliquot.

-

Add 250 µL of Solution A (Zinc acetate can be added first to trap sulfide if immediate reading isn't possible).

-

Add 250 µL of Solution B .

-

-

Development: Incubate in the dark at room temperature for 20 minutes. A blue color indicates H₂S generation.

-

Quantification:

-

Measure absorbance at 670 nm using a microplate reader.

-

Calculate concentration using a standard curve generated with NaHS (0–100 µM).

-

Visual Mechanism: Cysteine-Triggered H₂S Release

Caption: Mechanism of bio-orthogonal H₂S release triggered by intracellular cysteine.[4]

Safety & Handling Protocol

Isothiocyanates are potent electrophiles and sensitizers. The HBr salt mitigates volatility but requires strict adherence to safety protocols.

-

Engineering Controls: Always handle the solid and reaction mixtures inside a fume hood . Upon neutralization, the free base may have significant vapor pressure and lachrymatory properties.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Cleanup: Do not wipe with water immediately. Treat spills with a mixture of ammonia and ethanol to convert the ITC into a non-volatile thiourea before cleaning.

-

Incompatibility: Avoid contact with strong oxidizers and protic acids (unless intended for salt formation).

References

-

Chemical Identity & Properties

-

H₂S Donor Activity & Cardioprotection

- Citi, V., et al. (2018). Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent. Pharmacological Research.

-

[Link]

-

Synthetic Utility (Thiourea Formation)

-

Anticancer Mechanisms of Isothiocyanates

- Mi, L., et al. (2011). Isothiocyanates: Small molecules with great potential. Wiley Interdisciplinary Reviews.

-

[Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(ISOTHIOCYANATOMETHYL)PYRIDINE [drugs.ncats.io]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

Application Note: High-Sensitivity Peptide Derivatization with 3-Picolyl Isothiocyanate (3-PITC) for De Novo Sequencing

Abstract & Introduction

In the field of proteomics and drug discovery, de novo sequencing of peptides remains a critical challenge, particularly for novel organisms, endogenous neuropeptides, or variable regions of antibodies where genomic databases are insufficient. Standard collision-induced dissociation (CID) often produces complex, incomplete spectra containing a mix of b- and y- ions, making interpretation algorithmically difficult.

3-Picolyl Isothiocyanate (3-PITC) is a specialized derivatization reagent designed to overcome these limitations. Unlike the traditional Edman reagent (Phenyl isothiocyanate, PITC), which is neutral, 3-PITC incorporates a pyridine ring. This moiety acts as a proton acceptor (

Key Advantages:

-

Sensitivity Enhancement: The increased proton affinity significantly boosts ionization efficiency in ESI and MALDI modes.

-

Simplified Fragmentation: The fixed N-terminal charge directs fragmentation primarily toward N-terminal (

-type) ions , simplifying the spectrum into a readable "ladder." -

Gas-Phase Edman Degradation: Promotes the formation of a strong

reporter ion, confirming the N-terminal residue identity.

Chemical Basis & Mechanism

The derivatization relies on the reaction between the isothiocyanate group (-N=C=S) of 3-PITC and the unprotonated

Reaction Mechanism

Under basic conditions (pH > 8.0), the amine attacks the electrophilic carbon of the isothiocyanate, forming a stable 3-picolyl thiourea derivative.

Expert Insight: Unlike traditional Edman degradation, we do not treat the sample with anhydrous acid (TFA) after coupling. We avoid the cleavage step in solution. Instead, the "cleavage" is induced inside the mass spectrometer (Gas-Phase Edman Degradation), allowing us to sequence the entire peptide.

Workflow Visualization

The following diagram illustrates the chemical transformation and the resulting fragmentation logic.

Figure 1: Reaction scheme and downstream effect on MS fragmentation. The 3-PITC tag directs charge localization to the N-terminus.

Materials & Reagents

| Reagent | Grade | Purpose |

| 3-Picolyl Isothiocyanate | >98% Purity | Derivatization Reagent. Store at -20°C under argon. |

| Pyridine | Anhydrous | Solvent & Base (Maintains pH ~8.5). |

| Ethanol (EtOH) | HPLC Grade | Co-solvent for peptide solubility. |

| Heptane | HPLC Grade | Extraction solvent for removing excess reagent. |

| Ethyl Acetate | HPLC Grade | Co-solvent for extraction (optional). |

| Acetic Acid | Glacial | Quenching and acidification for MS. |

Experimental Protocol

Phase 1: Sample Preparation

Input: 1–10 nmol of dried peptide or protein digest. Note: If the sample contains ammonium bicarbonate (common in trypsin digests), lyophilize 3x to remove it, as ammonia will compete with the peptide for the reagent.

Phase 2: Derivatization Reaction

-

Solubilization: Dissolve the dried peptide sample in 20 µL of Ethanol:Pyridine:Water (1:1:1 v/v/v) .

-

Why? Pyridine acts as the base to ensure the N-terminus is deprotonated (nucleophilic) while maintaining solubility for both hydrophobic and hydrophilic peptides.

-

-

Reagent Addition: Add 1 µL of 3-PITC reagent (neat or diluted 1:10 in pyridine if sample amount is very low).

-

Ratio: Aim for at least a 50-fold molar excess of reagent over peptide amines.

-

-

Incubation: Vortex gently and incubate at 50°C for 30 minutes .

-

Expert Insight: 50°C drives the reaction to completion faster than room temperature, preventing potential oxidation side-reactions that occur over long incubations.

-

Phase 3: Cleanup (The Critical Step)

Most protocols fail here due to ion suppression from excess reagent. 3-PITC is organic-soluble, while the derivatized peptide (now containing a basic pyridine tag) is water-soluble.

-

Drying (Optional but recommended): Dry the reaction mixture in a vacuum centrifuge (SpeedVac) to remove pyridine and ethanol.

-

Reconstitution: Redissolve the residue in 50 µL of 0.1% Acetic Acid in Water .

-

Liquid-Liquid Extraction:

-

Add 50 µL of Heptane:Ethyl Acetate (3:1) .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 1 minute to separate phases.

-

Discard the Top (Organic) Layer . This contains the excess unreacted 3-PITC.

-

Repeat this extraction step 2 more times.

-

-

Final Prep: The bottom (aqueous) phase contains the clean, labeled peptide. It is ready for direct injection (ESI) or spotting (MALDI).

Phase 4: MS Acquisition Parameters

-

Ionization: ESI (Positive Mode).

-

Collision Energy: Normalized Collision Energy (NCE) may need to be slightly increased (approx +5%) compared to native peptides, as the thiourea bond absorbs some vibrational energy.

-

Source Voltage: Standard (e.g., 2.5 - 3.5 kV).

Results & Interpretation

Spectral Characteristics

When analyzing 3-PITC labeled peptides, expect the following spectral shifts:

| Feature | Native Peptide | 3-PITC Labeled Peptide |

| Precursor Mass | M | M + 148.1 Da (Mass of 3-Picolyl thiourea shift) |

| Charge State | Variable (1+, 2+, 3+) | Shift toward higher charge states (e.g., 2+ becomes dominant due to pyridine protonation). |

| Fragmentation | Mixed b- and y- series. | Dominant b- ion series. |

| Reporter Ion | None | Strong |

Interpretation Workflow

The following DOT diagram illustrates the logic for assigning the sequence from the spectrum.

Figure 2: De Novo sequencing logic using the 3-PITC ladder. The mass difference between peaks corresponds directly to amino acid residues.[1]

Troubleshooting & Expert Tips

Low Labeling Efficiency

-

Symptom: Strong native peptide peaks remaining.

-

Cause: pH was too low (amine protonated) or competitive amines present.

-

Fix: Ensure the coupling buffer is at least pH 8.0. If using ammonium bicarbonate buffers previously, ensure thorough lyophilization. Add 1% Triethylamine (TEA) if Pyridine alone is insufficient.

Ion Suppression

-

Symptom: High background noise, no peptide signal.

-

Cause: Incomplete removal of excess 3-PITC.

-

Fix: Increase the number of Heptane extractions. Ensure the aqueous phase is acidic (acetic acid) during extraction to keep the peptide charged and in the water phase.

Complex Spectra (Lysine Labeling)

-

Symptom: Multiple peaks for the same peptide (+148 Da and +296 Da).

-

Cause: 3-PITC reacts with both the N-terminus and the

-amine of Lysine (K). -

Fix: This is expected. If the peptide contains Lysine, the mass shift will be

, where

References

-

Summerfield, S. G., et al. (2003). The use of a charge derivatization strategy to enhance the detection of peptides by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[2] [Link]

-

Ma, B., & Johnson, R. (2012). De novo sequencing of peptides using N-terminal isotopic labeling. Journal of Proteome Research. [Link]

-

Ren, D., et al. (2009). Enhanced de novo sequencing of sulfonated peptides by MALDI TOF/TOF mass spectrometry. Analytical Chemistry.[2][3][4][5][6] [Link]

-

Chen, Y., et al. (2004). 3-Pyridyl isothiocyanate as a new derivatizing reagent for high-sensitivity detection of peptides. Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples - Persee [pgeneral.com]

- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tofwerk.com [tofwerk.com]

- 6. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent labeling of proteins using isothiocyanate compounds

Application Note & Technical Guide

Executive Summary

Fluorescent labeling of proteins using isothiocyanate derivatives—most notably Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC)—remains a gold standard in bioconjugation due to the exceptional stability of the resulting thiourea bond. This guide moves beyond basic recipes to provide a mechanistic understanding of the conjugation chemistry, critical process parameters, and a self-validating protocol designed to maximize yield while preserving protein function.

Scientific Foundation: The Chemistry of Conjugation

The Thiourea Bond Formation

The core mechanism relies on the nucleophilic attack of a primary amine (

For the reaction to proceed, the amine must be deprotonated (neutral). Consequently, the reaction pH is the single most critical variable. While N-terminal amines are reactive at near-neutral pH, efficient labeling of Lysine residues requires an alkaline environment (pH 8.5–9.5).

Reaction Mechanism Diagram

The following diagram illustrates the chemical transformation and the critical role of pH in activating the nucleophile.

Figure 1: Mechanism of thiourea bond formation. Alkaline conditions drive the equilibrium toward the reactive, deprotonated amine species.

Strategic Planning & Material Selection

Buffer Compatibility

Critical Rule: Never use buffers containing primary amines (e.g., Tris, Glycine) during the conjugation step.[2] These will compete with the protein for the dye, resulting in low labeling efficiency.

| Buffer System | Recommended pH | Notes |

| Sodium Carbonate/Bicarbonate | 9.0 – 9.5 | Ideal. High buffering capacity at the target pH. |

| Borate Buffer | 8.5 – 9.0 | Good alternative; prevents microbial growth. |

| PBS (Phosphate Buffered Saline) | 7.4 | Sub-optimal. Only labels N-terminus efficiently; low Lysine yield. |

| Tris / Glycine | Any | FORBIDDEN. Primary amines will quench the reaction. |

Dye Selection & Handling

Isothiocyanates are sensitive to hydrolysis.[3][4] Moisture is the enemy.

-

Storage: Store lyophilized dye at -20°C with desiccant.

-

Solubilization: Dissolve in anhydrous DMSO or DMF immediately before use. Do not store stock solutions.

-

Hydrophobicity: FITC and TRITC are hydrophobic.[5] Over-labeling can cause protein precipitation.[6]

Comprehensive Protocol

Workflow Overview

Figure 2: Operational workflow for protein labeling. Note the critical buffer exchange step prior to reaction.

Step-by-Step Methodology

Step 1: Protein Preparation[2]

-

Concentration: Adjust protein concentration to 2–10 mg/mL. Higher concentrations favor the labeling reaction over hydrolysis.

-

Buffer Exchange: If the protein is in Tris or contains Azide, dialyze or use a desalting column (e.g., Zeba Spin, Sephadex G-25) to exchange into 0.1 M Sodium Carbonate buffer, pH 9.0 .

Step 2: Dye Preparation

-

Allow the vial of isothiocyanate (FITC/TRITC) to warm to room temperature before opening to prevent condensation.

-

Dissolve the dye in anhydrous DMSO to a concentration of 1 mg/mL (approx. 2.5 mM for FITC).

Step 3: Conjugation Reaction[1][4][7]

-

Calculate the required volume of dye. A molar ratio of 15:1 to 20:1 (Dye:Protein) is standard for antibodies (IgG).

-

Add the dye solution to the protein slowly (dropwise) while gently stirring.

-

Why? Rapid addition creates local regions of high solvent/dye concentration, which can denature the protein or cause precipitation.

-

-

Incubate the reaction for 1–2 hours at room temperature or overnight at 4°C.

-

Protect from light (wrap tube in foil).

Step 4: Purification

Unreacted dye must be removed to prevent high background fluorescence.[8]

-

Method A (Fast): Use a gravity-flow gel filtration column (e.g., PD-10, Sephadex G-25).

-

Method B (Thorough): Dialyze against PBS (pH 7.4) at 4°C with at least 3 buffer changes over 24 hours.

Data Analysis: Degree of Labeling (DOL)

To validate the experiment, you must calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[9]

The Correction Factor

Dyes absorb light at 280 nm (the wavelength used to measure protein).[9][10][11][12] You must correct for this contribution to avoid overestimating protein concentration.

Formula:

Where:

- = Absorbance of conjugate at 280 nm[9][10][11][13]

-

= Absorbance of conjugate at dye's max

-

= Molar extinction coefficient of protein (e.g., IgG

- = Molar extinction coefficient of dye[7][10][12]

-

= Correction Factor (

Reference Table: Dye Properties

| Dye | Correction Factor (CF) | |||

| FITC | 494 | 520 | 68,000 | 0.30 |

| TRITC | 555 | 580 | 65,000 | 0.30 – 0.35 * |

| Eosin ITC | 524 | 544 | 90,000 | 0.25 |

*Note: CF can vary slightly by batch/vendor. Check specific certificate of analysis if available.

Expert Troubleshooting

Figure 3: Decision tree for common labeling anomalies.

Common Issues & Solutions

| Issue | Root Cause | Solution |

| Precipitation | Hydrophobic dye aggregation or protein denaturation. | 1.[5][6] Dissolve dye in DMSO, not water.2. Lower the dye-to-protein molar ratio.3. Ensure protein conc is not too high (>20 mg/mL). |

| Low Labeling Efficiency | Competitive amines or hydrolysis. | 1. Dialyze protein thoroughly to remove Tris/Glycine.2. Ensure buffer pH is 9.0–9.5.3. Use fresh anhydrous DMSO for dye stock.[8] |

| High Background | Incomplete removal of free dye. | 1.[8] Perform a second desalting step.2. Use a longer dialysis time with frequent buffer changes. |

Storage and Stability

-

Storage Buffer: PBS pH 7.4 + 0.1% BSA (stabilizer) + 0.05% Sodium Azide (preservative).

-

Conditions: Store at 4°C. Do not freeze conjugates unless absolutely necessary (freezing causes aggregation).

-

Shelf Life: Typically 3–6 months at 4°C if protected from light.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

-

Thermo Fisher Scientific. Fluorescein Isothiocyanate (FITC) Protein Labeling Protocols. Retrieved from .

-

AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles. Retrieved from .

-

G-Biosciences. Determine Degree of Protein Labeling. Retrieved from .

-

Sigma-Aldrich (Merck). FITC Labeling of Proteins Protocol. Retrieved from .

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Isothiocyanate Reagent Stability and Storage

Welcome to the Technical Support Center for isothiocyanate (ITC) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper handling of these critical reagents. Understanding the chemical vulnerabilities of isothiocyanates is paramount to ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of isothiocyanate reagents.

Q1: What are the primary factors that cause isothiocyanate degradation?

A1: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack. The most significant factors leading to degradation are:

-

Moisture (Hydrolysis): Water is the primary culprit. It attacks the isothiocyanate group, leading to the formation of an unstable thiocarbamic acid intermediate, which readily decomposes into an amine and carbonyl sulfide. This is the most common degradation pathway and results in a complete loss of reactivity towards the intended target (e.g., primary amines on a protein).[1][2][3]

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and potential polymerization.[4][5][6]

-

pH: Isothiocyanates are most stable at a neutral pH (around 7.0).[4][7] Basic conditions (pH > 9) can significantly increase the rate of hydrolysis, while acidic conditions (pH < 7) can also promote degradation.[4][7][8]

-

Light: While less critical than moisture, prolonged exposure to light, especially UV light, can contribute to the degradation of fluorescent isothiocyanates like FITC.[4]

Q2: I've just received a vial of solid isothiocyanate (e.g., FITC). What is the first thing I should do?

A2: Proper handling upon receipt is crucial for long-term stability.

-

Inspect: Ensure the vial seal is intact and there is no obvious condensation inside.

-

Warm to Room Temperature: Before opening for the first time, allow the vial to warm completely to room temperature (at least 20-30 minutes) in a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis.

-

Aliquot: Do not use the stock vial repeatedly. It is best practice to weigh out and create single-use aliquots of the solid powder in separate, small, airtight vials. This minimizes the exposure of the entire batch to moisture each time the reagent is needed.

Q3: What is the best way to store isothiocyanate reagents?

A3: Storage conditions depend on whether the reagent is in solid or solution form. The key is to keep it cold, dark, and dry.

| Reagent Form | Recommended Storage Condition | Expected Stability |

| Solid (Powder) | Store at -20°C in a desiccated, airtight container, protected from light. | Stable for at least 12 months, often longer if handled correctly.[9] |

| Stock Solution (in anhydrous solvent) | Store at -20°C in small, single-use aliquots. Use vials with tight-fitting caps (e.g., screw caps with septa). | Aliquots are stable for at least 12 months at -20°C.[9] Avoid repeated freeze-thaw cycles. |

| FITC-Dextran (Solid) | Store at 2°C to 8°C, protected from light and moisture. | Stable for a minimum of 2 to 3 years under these conditions.[10] |

Q4: Can I store isothiocyanates in solution? Which solvent is best?

A4: Yes, but with extreme care. The choice of solvent is critical.

-

Recommended Solvents: Always use high-purity, anhydrous (water-free) solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are most commonly used for dissolving isothiocyanates like FITC.[11]

-

Solvents to Avoid: Avoid protic or hydroxylated solvents like methanol, ethanol, or water, as they can react with the isothiocyanate group, leading to the formation of inactive thiocarbamates.[4]

-

Preparation and Storage: Prepare the stock solution using an anhydrous solvent under an inert gas atmosphere (e.g., argon or nitrogen) if possible. Immediately divide the solution into single-use aliquots and store at -20°C.

Q5: How can I tell if my isothiocyanate reagent has gone bad?

A5: The most definitive sign is poor performance in your application (e.g., low labeling efficiency). Visually, you might observe a change in the color or texture of the powder. For solutions, the appearance of precipitate can indicate degradation or hydrolysis products. If you suspect degradation, it is always best to use a fresh, unopened aliquot for a control experiment.

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise from isothiocyanate instability.

Problem 1: Low or No Labeling Efficiency in Protein Conjugation

-

Symptom: You perform a standard labeling reaction (e.g., antibody-FITC conjugation), but analysis (spectrophotometry, chromatography) shows a very low degree of labeling or none at all.

-

Primary Suspect: The isothiocyanate reagent has degraded due to hydrolysis.

-

Troubleshooting Steps:

-

Confirm Reagent Handling: Did you allow the solid reagent vial to warm to room temperature before opening? Was the stock solution prepared in a certified anhydrous solvent?

-

Use a Fresh Aliquot: Discard the suspect stock solution. Prepare a fresh solution from a previously unopened aliquot of solid reagent. If you did not aliquot the solid, it is highly likely the entire stock vial is compromised.

-

Check Reaction Buffer pH: Ensure your labeling buffer is within the optimal pH range for the reaction (typically pH 8.5-9.5 for labeling primary amines) but be aware that the reagent itself is less stable at this pH.[8] Therefore, the ITC should be added to the reaction buffer immediately after dissolution.

-

Problem 2: Inconsistent Results Between Experiments

-

Symptom: Experiments performed on different days, but using the "same" stock solution, yield vastly different results (e.g., one day labeling is successful, the next it fails).

-

Primary Suspect: Repeated use of a single stock solution vial, introducing moisture with each use.

-

Solution Workflow:

-

Implement Aliquoting Protocol: Discard the current multi-use stock solution.

-

Prepare a new, concentrated stock solution in anhydrous DMSO or DMF.

-

Immediately divide this stock into multiple small-volume, single-use aliquots in micro-vials.

-

Store all aliquots at -20°C.

-

For each experiment, remove and thaw only one aliquot. Discard any unused portion of the thawed aliquot. Do not refreeze. This ensures that each experiment starts with a reagent of identical quality.

-

Visualizing Degradation and Proper Handling

Mechanism of Isothiocyanate Hydrolysis

The diagram below illustrates the primary degradation pathway for isothiocyanates in the presence of water. The nucleophilic attack by water on the central carbon leads to the formation of an amine, rendering the reagent inactive for labeling.

Sources

- 1. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. usbio.net [usbio.net]

- 10. How do I store FITC-dextran? | AAT Bioquest [aatbio.com]

- 11. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

Technical Support Center: Handling & Quenching 3-Picolyl Isothiocyanate Hydrobromide

Reagent ID: 3-Picolyl Isothiocyanate Hydrobromide (3-PITC·HBr) CAS: 147342-57-2 Hazard Class: Corrosive, Lachrymator, Skin Sensitizer.

Executive Summary

Unreacted 3-Picolyl isothiocyanate hydrobromide poses two distinct challenges: chemical interference in downstream biological assays (due to covalent modification of nucleophilic residues) and safety risks (severe irritation/sensitization).

This guide provides validated protocols for in-process quenching (chemoselective removal without aqueous workup) and bulk waste destruction .

Critical Chemical Context

The "Hydrobromide" (HBr) designation is the critical variable often overlooked.

-

Acidity: 3-PITC·HBr is an acidic salt.

-

Quenching Failure Mode: Nucleophilic scavenging requires a free amine. If you add a neutral amine scavenger to the HBr salt without an auxiliary base, the HBr will protonate the scavenger, rendering it non-nucleophilic and causing the quench to fail.

-

Solution: You must ensure the reaction matrix is basic (pH > 8) or add a tertiary amine base (e.g., DIEA) alongside your scavenger.

Module 1: In-Process Quenching (Reaction Termination)

Use this protocol to remove excess 3-PITC from a reaction mixture before purification.

The Strategy: Solid-Phase Scavenging

We utilize a polymer-supported primary amine (e.g., PS-Trisamine). This converts the toxic, electrophilic ITC into a stable, solid-supported thiourea that is removed via simple filtration.

Advantages:

-

No aqueous extraction required (prevents emulsion with picolyl groups).

-

Complete removal of the lachrymatory hazard.

Protocol Steps

| Step | Action | Technical Rationale |

| 1 | Calculate Excess | Estimate the mmols of unreacted 3-PITC (usually 1.0–1.5 equiv excess was used). |

| 2 | Buffer the Matrix | Add 2.0 equiv of DIEA (Diisopropylethylamine) relative to the 3-PITC·HBr. |

| 3 | Add Scavenger | Add 3–4 equivalents of PS-Trisamine resin (relative to excess ITC). |

| 4 | Agitate | Shake/Stir at Room Temp for 2–4 hours . |

| 5 | Validation | Check supernatant via LC-MS or TLC. |

| 6 | Filtration | Filter through a fritted funnel or Celite pad. |

Visual Workflow: Scavenging Logic

Caption: Workflow for removing excess 3-PITC·HBr using solid-supported amine scavengers.

Module 2: Bulk Waste Destruction

Use this protocol for disposing of stock solutions, spills, or large quantities of unreacted material.

The Chemistry: Hydrolytic Destruction

Isothiocyanates react with aqueous ammonia or strong bases to form thioureas (stable) or degrade into amines and sulfur byproducts. We recommend Ammonolysis as it is rapid and exothermic but controlled.

Reagent: 10% Aqueous Ammonia (NH₄OH) or 1M NaOH.

Disposal Protocol

-

Preparation: Work in a fume hood. Wear butyl rubber gloves (nitrile breakthrough time is short for some ITCs).

-

Dilution: Dilute the 3-PITC waste with an organic solvent (Ethanol or Acetone) if it is neat.

-

Quenching:

-

Slowly add 10% Aqueous Ammonia (approx. 5:1 volume ratio of Ammonia to Waste).

-

Observation: The solution may warm up. The lachrymatory effect should diminish rapidly.

-

-

Incubation: Allow to stand for 12 hours (overnight) in the hood.

-

Final Disposal: Adjust pH to neutral (if required by local regulations) and dispose of as Hazardous Chemical Waste (contains sulfur/nitrogen organics). Do not pour down the drain.

Mechanism of Quenching

Caption: The irreversible conversion of reactive Isothiocyanate to stable Thiourea.

Module 3: Troubleshooting & FAQs

Q1: I added the scavenger resin, but the ITC peak isn't disappearing on LC-MS. Why?

Diagnosis: Acidic pH Inhibition. Explanation: You likely forgot to neutralize the HBr salt. The 3-PITC·HBr releases HBr in solution, which protonates your scavenger amine (R-NH₂ + H⁺ → R-NH₃⁺). Ammonium species are not nucleophilic and cannot attack the isothiocyanate. Fix: Add 2–3 equivalents of DIEA or Triethylamine (TEA) to the mixture and vortex for another hour.

Q2: Can I use water/bicarbonate wash to remove the unreacted 3-PITC?

Risk: High. Explanation: While base washes can hydrolyze ITCs, the reaction rate is often slower than the partition coefficient. 3-Picolyl derivatives are moderately lipophilic but the pyridine ring makes them pH-sensitive. A simple wash might not fully destroy the reactive group, leaving you with a "clean" looking NMR that still contains active electrophiles (sensitizers). Chemical scavenging (Method A) is superior for safety.

Q3: What does the quenched product look like on LC-MS?

If you use a solution-phase quencher like Ethanolamine (instead of solid phase):

-

Starting Material: 3-PITC (MW ~150 + H).

-

Quenched Adduct: 3-Picolyl-thiourea-ethanolamine.

-

Mass Shift: Mass of ITC + Mass of Ethanolamine (61.08).

-

Observation: Look for a peak at MW + 61 .

Q4: The reagent bottle has turned yellow/orange. Is it still good?

Status: Likely Degraded. Explanation: 3-PITC·HBr is hygroscopic. Moisture ingress causes hydrolysis to the amine (3-picolylamine) and formation of insoluble poly-thiourea aggregates. Test: Dissolve a small amount in dry DMSO. If it leaves a gummy residue or shows significant amine peak in LC-MS, discard and buy fresh.

References

-

BenchChem. (2025).[1][2] Reaction mechanism of acetyl isothiocyanate with primary amines.[3]Link

-